molecular formula C14H12O2 B13675796 1-(3-Hydroxy-4-biphenylyl)ethanone

1-(3-Hydroxy-4-biphenylyl)ethanone

Cat. No.: B13675796
M. Wt: 212.24 g/mol
InChI Key: RJFKOIDYXJJKJU-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-4-biphenylyl)ethanone is a high-purity biphenyl-based compound offered for research and development purposes. This chemical features both a ketone and a phenolic hydroxyl group on its aromatic rings, making it a versatile building block or intermediate in organic synthesis . The biphenyl scaffold is of significant interest in medicinal chemistry and materials science due to its presence in many biologically active molecules and functional materials . Researchers can utilize this compound to explore structure-activity relationships or as a precursor for the synthesis of more complex molecules, such as potential anti-inflammatory or antioxidant agents . The ketone group can be transformed through various reactions, including reduction to an alcohol or oxidation to a carboxylic acid, while the hydroxy group provides a site for further functionalization, such as etherification . All handling and use of this product must adhere to strict laboratory safety protocols. This product is intended for research use only and is not classified or approved for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

1-(2-hydroxy-4-phenylphenyl)ethanone

InChI

InChI=1S/C14H12O2/c1-10(15)13-8-7-12(9-14(13)16)11-5-3-2-4-6-11/h2-9,16H,1H3

InChI Key

RJFKOIDYXJJKJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation of Biphenyl Derivatives

One of the primary synthetic routes to prepare biphenyl ethanone derivatives involves Friedel-Crafts acylation. This method typically uses biphenyl or substituted biphenyl as the aromatic substrate, which reacts with an acyl chloride (such as acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is conducted under anhydrous conditions with temperature control to avoid side reactions and ensure regioselectivity.

  • For example, the preparation of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone is achieved by Friedel-Crafts acylation of 4-methoxybiphenyl with acetyl chloride and aluminum chloride catalyst. By analogy, this compound can be synthesized by acylation of 3-hydroxybiphenyl derivatives under similar conditions, although the hydroxy substituent may require protection or careful reaction control to prevent side reactions.

Hydroxylation of Biphenyl Ethanone Precursors

Hydroxylation at the 3-position of the biphenyl ring can be introduced either before or after the acylation step. The hydroxy group can be installed via selective oxidation or nucleophilic substitution reactions on suitably functionalized biphenyl intermediates.

  • Literature reports describe the synthesis of hydroxy-substituted biphenyl compounds by nucleophilic aromatic substitution or oxidation reactions on brominated or protected biphenyl derivatives followed by deprotection. For example, hydroxy groups were introduced in biphenyl systems through Dakin oxidation of aldehyde precursors, followed by Suzuki cross-coupling to assemble the biphenyl framework.

Multi-Step Synthetic Routes Involving Suzuki Cross-Coupling

The biphenyl core can be constructed via Suzuki cross-coupling reactions between aryl boronic acids and aryl halides. This method allows precise placement of substituents such as hydroxy and ethanone groups.

  • A typical synthetic sequence involves:
    • Preparation of a hydroxy-substituted arylboronic acid or aryl halide.
    • Suzuki cross-coupling to form the biphenyl scaffold.
    • Subsequent Friedel-Crafts acylation or oxidation to introduce the ethanone group.

This approach offers flexibility in substitution patterns and is widely used for synthesizing biphenyl derivatives with functional groups in defined positions.

Summary of Key Preparation Routes

Step Methodology Description Reference
1 Friedel-Crafts Acylation Acylation of 3-hydroxybiphenyl or protected biphenyl with acetyl chloride and Lewis acid catalyst
2 Hydroxylation / Dakin Oxidation Introduction of hydroxy group via oxidation of aldehyde precursors or nucleophilic substitution
3 Suzuki Cross-Coupling Coupling of aryl boronic acid and aryl halide to form biphenyl core with desired substituents
4 Protection/Deprotection Steps Use of protecting groups for hydroxy during acylation, followed by deprotection

Experimental Considerations and Optimization

  • Catalysts and Reagents: Aluminum chloride is the common Lewis acid catalyst for Friedel-Crafts acylation; palladium catalysts (e.g., PdCl2dppf) are used for Suzuki cross-coupling.
  • Solvents: Anhydrous solvents such as dry ether or tetrahydrofuran are preferred to avoid hydrolysis of reagents.
  • Temperature Control: Careful temperature regulation is necessary during acylation to prevent polyacylation or decomposition.
  • Purification: Products are commonly purified by recrystallization or column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.
  • Yields: Reported yields for related biphenyl ethanone derivatives range from moderate to good (approximately 38-80%), depending on reaction conditions and purification efficiency.

Research Discoveries and Advances

  • Recent studies emphasize the use of ligand-free Suzuki cross-coupling and microwave-assisted reactions to improve efficiency and selectivity in biphenyl synthesis.
  • The combination of Friedel-Crafts acylation with modern cross-coupling techniques allows modular synthesis of biphenyl derivatives with diverse substitution patterns, including hydroxy and acetyl groups.
  • The use of protecting groups for hydroxy substituents during acylation has been shown to enhance yields and reduce side reactions, facilitating the synthesis of this compound and related compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxy-4-biphenylyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 1-(3-carboxy-4-biphenylyl)ethanone.

    Reduction: Formation of 1-(3-hydroxy-4-biphenylyl)ethanol.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

1-(3-Hydroxy-4-biphenylyl)ethanone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-4-biphenylyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Substituents Molecular Formula Key Properties/Activities References
1-(3-Hydroxy-4-biphenylyl)ethanone 3-OH, 4-biphenyl C₁₄H₁₂O₂ Hypothetical; inferred lipophilicity & bioactivity
1-(4′-Methoxy-4-biphenylyl)ethanone 4′-OCH₃, 4-biphenyl C₁₅H₁₄O₂ Used in synthesis; no explicit bioactivity
1-(3-Hydroxy-4-methoxyphenyl)ethanone <br/> (Isoacetovanilone) 3-OH, 4-OCH₃ C₉H₁₀O₃ Antioxidant; isomer of acetovanillone
1-(2-Hydroxy-4-methoxyphenyl)ethanone 2-OH, 4-OCH₃ C₉H₁₀O₃ Safety data available; used in drug intermediates
1-(2-Hydroxy-4-morpholin-4-yl-phenyl)ethanone 2-OH, 4-morpholine C₁₃H₁₇NO₃ DNA-PK inhibitor; enhances radiation therapy
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone 4-OH, 3,5-OCH₃ C₁₀H₁₂O₄ Pharma intermediate; antioxidant potential

Key Research Findings

Substituent Position and Bioactivity
  • Hydroxyl Group Effects: Compounds with multiple hydroxyl groups (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) exhibit stronger α-glucosidase inhibitory activity due to enhanced hydrogen bonding with enzymes .
  • Methoxy vs. Hydroxyl : Methoxy groups increase lipophilicity, improving membrane permeability, while hydroxyl groups enhance solubility and antioxidant capacity. For example, isoacetovanilone (3-OH, 4-OCH₃) is less polar than acetovanillone (4-OH, 3-OCH₃), altering its metabolic stability .
Biphenyl Derivatives
  • Biphenylyl ethanones (e.g., 1-(4′-methoxy-4-biphenylyl)ethanone) are often intermediates in synthesizing polymers or pharmaceuticals. Their extended aromatic systems improve thermal stability and binding to hydrophobic targets .

Biological Activity

1-(3-Hydroxy-4-biphenylyl)ethanone, a compound belonging to the class of biphenyl derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various studies and findings.

Chemical Structure

The molecular formula of this compound is C13H12OC_{13}H_{12}O. The structure consists of a biphenyl moiety substituted with a hydroxyl group and an ethanone functional group, which is essential for its biological activity.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Research indicates that it may inhibit inflammatory pathways, potentially useful in treating inflammatory diseases.
  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens.

The biological effects of this compound can be attributed to its ability to modulate several biochemical pathways:

  • Inhibition of Reactive Oxygen Species (ROS) : The compound scavenges free radicals, thereby reducing oxidative stress in cells.
  • Modulation of Inflammatory Cytokines : It may downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects.
  • Antimicrobial Mechanism : The compound appears to disrupt bacterial cell membranes, leading to cell lysis and death.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

  • Antioxidant Studies : In vitro assays demonstrated that the compound significantly reduces lipid peroxidation levels in human cell lines, indicating strong antioxidant potential .
  • Anti-inflammatory Research : A study showed that treatment with this compound reduced inflammation markers in a mouse model of arthritis, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Testing : In vitro tests revealed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting its potential use as an antimicrobial agent .

Data Table: Biological Activities

Activity TypeMechanismReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits TNF-alpha and IL-6
AntimicrobialDisrupts bacterial membranes

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(3-Hydroxy-4-biphenylyl)ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via Friedel-Crafts acylation using biphenyl derivatives and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimal conditions include anhydrous environments and controlled temperatures (0–25°C). Yield improvements are achieved by optimizing molar ratios (e.g., 1:1.2 biphenyl derivative to acyl chloride) and catalyst activation . Alternative routes include oxidation of 1-(3-Hydroxy-4-biphenylyl)ethanol using KMnO₄ under acidic conditions (H₂SO₄, 60°C), though this may introduce side products like carboxylic acids .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolves aromatic proton environments (e.g., biphenyl coupling patterns) and confirms hydroxyl (-OH) and ketone (C=O) groups. Key signals include δ ~12.5 ppm (OH, broad) and δ ~2.6 ppm (CH₃CO) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (212.24 g/mol) and fragments (e.g., [M−H]⁻ at m/z 211.1) .
  • IR Spectroscopy : Identifies functional groups via C=O stretch (~1680 cm⁻¹) and O-H stretch (~3200 cm⁻¹) .

Q. How does the substitution pattern on the biphenyl ring affect the compound's reactivity?

  • Methodological Answer : The 3-hydroxy-4-biphenylyl configuration enhances electrophilic substitution at the para position due to electron-donating hydroxyl groups. Comparative studies with analogs (e.g., 4-hydroxy-3-methoxy derivatives) show reduced reactivity in halogenation due to steric hindrance from methoxy groups .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. null results)?

  • Methodological Answer : Discrepancies may arise from batch impurities (e.g., 1-(2-hydroxy-4-methoxyphenyl)ethanone at 0.1–1.94% in different batches) . Mitigation strategies include:

  • Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS to quantify impurities.
  • Bioassay Standardization : Test multiple batches in parallel with positive controls (e.g., ampicillin for antimicrobial assays) .

Q. What experimental designs are recommended for evaluating structure-activity relationships (SAR) in derivatives?

  • Methodological Answer :

  • Synthetic Modifications : Introduce substituents (e.g., halogens, alkyl groups) at the 4-position via electrophilic substitution. Monitor regioselectivity using DFT calculations (e.g., Fukui indices) .
  • Biological Testing : Use in vitro models (e.g., MIC assays for antimicrobial activity, MTT assays for cytotoxicity) with a panel of derivatives. Correlate logP (measured via HPLC) with membrane permeability .

Q. How does the compound's stability vary under different storage conditions?

  • Methodological Answer : Stability studies show:

  • Light Sensitivity : Degrades by 15% over 30 days under UV light; store in amber vials at -20°C.
  • Humidity Control : Hygroscopicity leads to hydrolysis (ketone to carboxylic acid); use desiccants (silica gel) in sealed containers .

Q. What advanced analytical methods resolve structural ambiguities in synthetic intermediates?

  • Methodological Answer :

  • X-ray Crystallography : Confirms regiochemistry (e.g., hydroxyl vs. methoxy positioning) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping aromatic protons and detects intramolecular hydrogen bonding (e.g., OH⋯O=C) .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions?

  • Methodological Answer :

  • Directing Groups : The hydroxyl group directs electrophiles to the para position. Competing directing effects (e.g., methoxy groups) require protection/deprotection steps (e.g., TMS protection of -OH during nitration) .
  • Catalyst Screening : FeCl₃ improves para-selectivity in bromination (yield: 85%) compared to H₂SO₄ (yield: 60%) .

Q. How can in vitro pharmacokinetic studies be designed for this compound?

  • Methodological Answer :

  • Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS.
  • CYP Inhibition : Screen against CYP3A4/2D9 isoforms using fluorescent substrates .

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